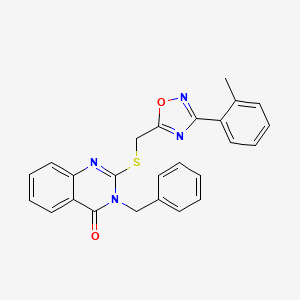

1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is a quinazoline derivative that has been synthesized using various methods. It has been studied for its potential use in the treatment of various diseases due to its unique mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Efficient Chemical Fixation of Carbon Dioxide

Quinazoline-2,4(1H,3H)-diones can be synthesized through the chemical fixation of CO2 with 2-aminobenzonitriles, utilizing a simple monomeric tungstate as a homogeneous catalyst. This method supports the conversion of various structurally diverse 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2, demonstrating a high yield and applicability to large-scale reactions. This process highlights the potential of quinazoline-2,4(1H,3H)-diones in sustainable chemistry by incorporating CO2, a greenhouse gas, into valuable chemical compounds (Kimura et al., 2012).

Antimicrobial Activities

Fluoroquinolone-like inhibitors, including quinazolinediones, have shown activity against mycobacteria. Comparing quinazolinedione derivatives with fluoroquinolones against cultured Mycobacterium smegmatis, it was observed that quinazolinediones exhibited higher MIC values. However, for fluoroquinolone-resistant strains, quinazolinediones demonstrated increased relative activity, suggesting their potential as antimicrobial agents in treating resistant bacterial strains (Malik et al., 2011).

Green and Sustainable Chemistry Perspectives

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives, important intermediates in the pharmaceutical industry, can be achieved through the chemical fixation of CO2 to 2-aminobenzonitriles. This approach offers a green and sustainable method for producing these compounds, emphasizing the need for environmentally friendly synthesis methods that leverage nontoxic, inexpensive, and readily available starting materials (Vessally et al., 2017).

Novel CO2 Mediated Synthesis in Water

A novel and efficient CO2 mediated synthesis method for quinazoline-2,4(1H,3H)-dione using DMF in water as the solvent has been developed. This method represents the first of its kind, offering >99% conversion with excellent selectivity. The use of water as a solvent and the potential for recycling CO2 highlight the environmental benefits of this synthesis approach (Rasal & Yadav, 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 2-chloro-4-fluorobenzaldehyde with 3,4-dimethoxyaniline to form the intermediate Schiff base. The Schiff base is then cyclized with phthalic anhydride to form the quinazoline-2,4-dione ring system. The final step involves the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon and hydrogen gas.", "Starting Materials": [ "2-chloro-4-fluorobenzaldehyde", "3,4-dimethoxyaniline", "phthalic anhydride", "nitro compound" ], "Reaction": [ "Step 1: Condensation of 2-chloro-4-fluorobenzaldehyde with 3,4-dimethoxyaniline in the presence of a base such as sodium hydroxide to form the Schiff base intermediate.", "Step 2: Cyclization of the Schiff base intermediate with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride to form the quinazoline-2,4-dione ring system.", "Step 3: Reduction of the nitro group to an amine using a reducing agent such as palladium on carbon and hydrogen gas." ] } | |

CAS RN |

899922-87-3 |

Product Name |

1-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione |

Molecular Formula |

C23H18ClFN2O4 |

Molecular Weight |

440.86 |

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C23H18ClFN2O4/c1-30-20-10-9-16(12-21(20)31-2)27-22(28)17-5-3-4-6-19(17)26(23(27)29)13-14-7-8-15(25)11-18(14)24/h3-12H,13H2,1-2H3 |

InChI Key |

KVAPSSPPLIQOAW-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]but-2-ynamide](/img/structure/B2575161.png)

![4-Benzo[D]1,3-dioxolan-5-YL-3-methoxy-1-(4-methoxyphenyl)azetidin-2-one](/img/structure/B2575163.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2575166.png)

![[2-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2575167.png)

![(E)-N'-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2575172.png)

![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2575176.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2575178.png)